molecular formula C22H19ClN2O5 B2563839 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896857-58-2

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2563839
CAS No.: 896857-58-2
M. Wt: 426.85
InChI Key: FTDIOSSIRYQVEP-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as chromenopyrimidines. These are aromatic heterocyclic compounds containing a benzene ring fused to a pyrimidine ring which is itself fused to a chromene ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system with a pyrimidine ring fused to a chromene ring. The compound also has methoxy and propyl groups attached to it .

Scientific Research Applications

Novel Synthesis Methods

Research has developed various methods for synthesizing heterocyclic compounds similar to 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, highlighting their significance in pharmaceutical chemistry. One approach involves the novel synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds known for their antibacterial and antiallergic properties. This method utilizes 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, among other reagents, achieving yields of 38-85% (Osyanin et al., 2014).

Chemosensor Development

Another significant application involves the synthesis of chromeno[2,3-d]pyrimidine-2,5-dione/thione derivatives as chemosensors. These compounds have been utilized in the detection of Hg2+ ions, showcasing excellent sensitivity and specificity. The synthesis employs Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation, demonstrating the potential of these compounds in environmental monitoring and safety applications (Jamasbi et al., 2021).

Anticancer Agent Synthesis

The research also extends to the exploration of chromeno[2,3-d]pyrimidine-4,5-dione derivatives as potential anticancer agents. One study described the design, synthesis, and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives against various human cancer cell lines. This work highlights the therapeutic potential of these compounds, with some derivatives showing promising IC50 values against cancer cells (Hongshuang Li et al., 2017).

Heterocyclic Compound Synthesis

Furthermore, novel heteroannulated compounds incorporating the chromeno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial properties. This demonstrates the versatile applications of these compounds in developing new pharmaceuticals with potential antimicrobial activity (Allehyani, 2022).

Future Directions

The future directions for research on this compound could involve studying its biological activity, as similar compounds have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Further studies could also focus on its synthesis, chemical properties, and mechanism of action.

Properties

IUPAC Name

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDIOSSIRYQVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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